

A Comparative Guide to the Biological Activity of 1,5-Naphthyridine Isomers

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Compound of Interest

Compound Name: 2-Methyl-1,5-naphthyridine

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The 1,5-naphthyridine scaffold, a heterocyclic aromatic compound, is a key pharmacophore in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, making them promising candidates for drug development. This guide provides a comparative analysis of the biological activities of 1,5-naphthyridine isomers and their derivatives, with a focus on their anticancer, antimicrobial, and kinase inhibitory properties. The information presented is supported by experimental data to aid researchers in their drug discovery and development endeavors.

Anticancer Activity

Derivatives of 1,5-naphthyridine have shown significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in DNA replication and cell cycle control, such as topoisomerase I.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various 1,5-naphthyridine derivatives against different human cancer cell lines, with data presented as IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro).

Compound ID	Cancer Cell Line	Target	IC50 (μM)
Phenyl-1,5-naphthyridine derivative	COLO 205 (Colon)	Topoisomerase I	Not specified, but showed inhibitory effect
Indeno-1,5-naphthyridine derivative	COLO 205 (Colon)	Topoisomerase I	Not specified, but showed inhibitory effect
7-Phenyl-6H-6a,7,12,12a-tetrahydrochromeno[4,3-b][1][2]naphthyridine 5a	A549 (Lung)	Not specified	1.03 ± 0.30
7-Phenyl-6H-6a,7,12,12a-tetrahydrochromeno[4,3-b][1][2]naphthyridine 5a	SKOV03 (Ovarian)	Not specified	1.75 ± 0.20
Pyrazolo-naphthyridine 5j	HeLa (Cervical)	Not specified	6.4 ± 0.45[3]
Pyrazolo-naphthyridine 5k	MCF-7 (Breast)	Not specified	2.03 ± 0.23[3]

Antimicrobial Activity

Certain 1,5-naphthyridine derivatives have demonstrated potent antimicrobial properties, targeting essential bacterial processes like cell division. A key mechanism of action is the inhibition of the FtsZ protein, a crucial component of the bacterial cytoskeleton involved in cell division.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of 1,5-naphthyridine derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial

agent that prevents the visible growth of a microorganism.

Compound Class/Example	Target Microorganism	MIC (µg/mL)
Guanidinomethyl-1,5-naphthyridine (18)	S. aureus (MSSA)	4-8
Guanidinomethyl-1,5-naphthyridine (18)	S. aureus (MRSA)	4-8
Guanidinomethyl-1,5-naphthyridine (18)	E. faecalis (VRE)	4-8
Canthin-6-one	Staphylococcus aureus	0.49
Canthin-6-one	Escherichia coli	3.91
10-methoxycanthin-6-one	Staphylococcus aureus	0.98
10-methoxycanthin-6-one	Escherichia coli	3.91

Kinase Inhibitory Activity

The 1,5-naphthyridine scaffold serves as a versatile platform for the development of potent and selective kinase inhibitors. Dysregulation of protein kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders.

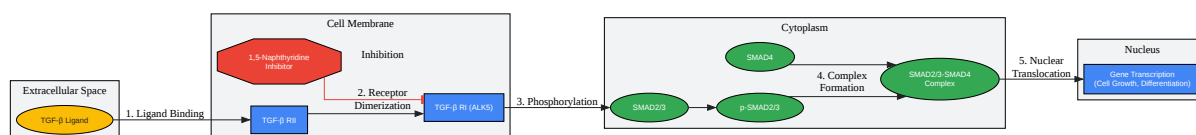
Quantitative Kinase Inhibitory Activity Data

The inhibitory activity of 1,5-naphthyridine derivatives against various protein kinases is quantified by IC50 or Ki values.

Compound Class/Example	Target Kinase	IC50 (nM)	Ki (nM)
Aminothiazole & Pyrazole Derivatives	ALK5 (TGF- β Type I Receptor)	4 - 6	
Novel Naphthyridine Series	FGFR1, 2, 3, 4	Nanomolar affinity	
CX-4945 (Silmitasertib)	Casein Kinase 2 (CK2)	0.38	
2,8-disubstituted-1,5-naphthyridine (Compound 21)	PvPI4K	175	

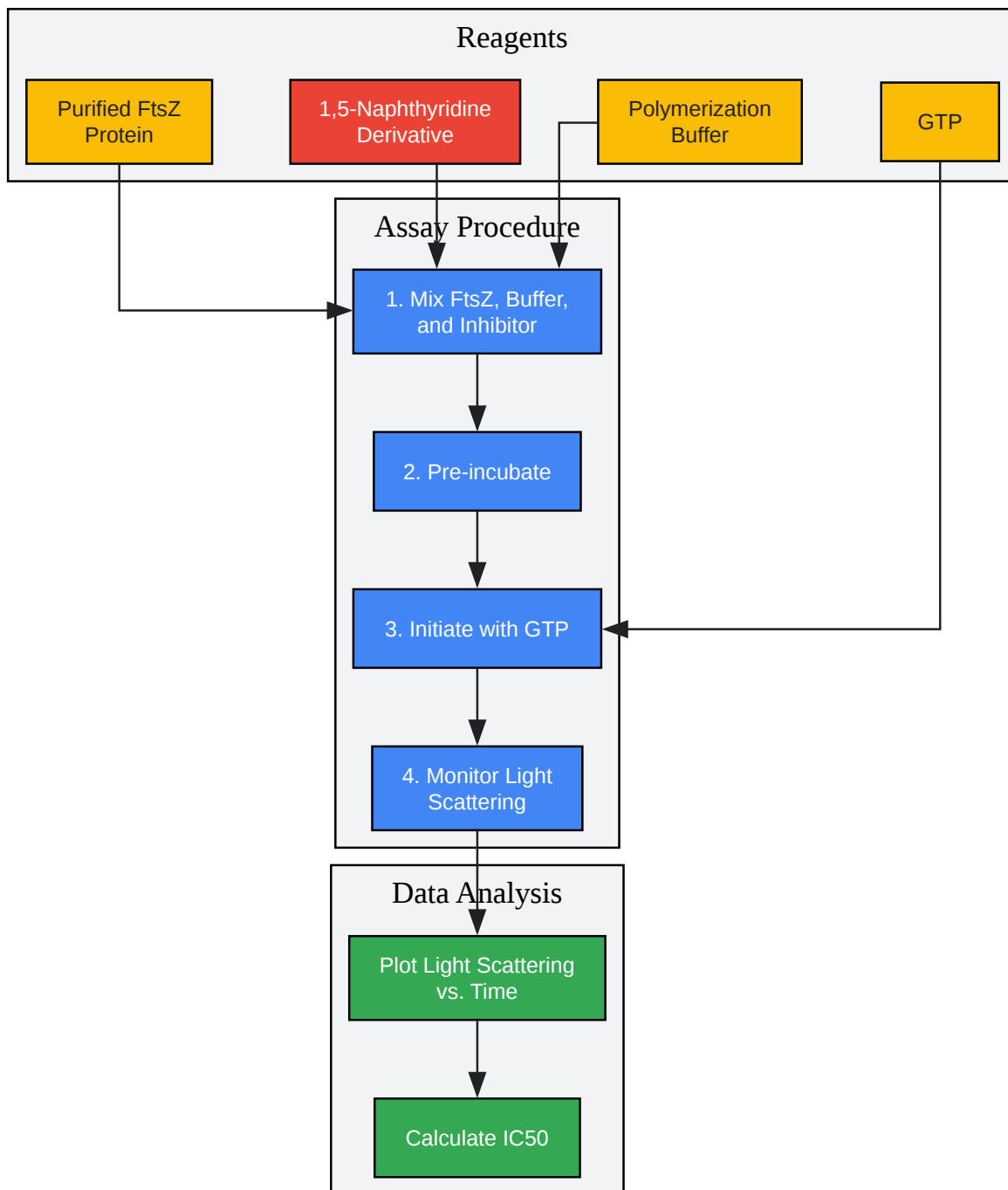
Key Signaling Pathways and Experimental Workflows

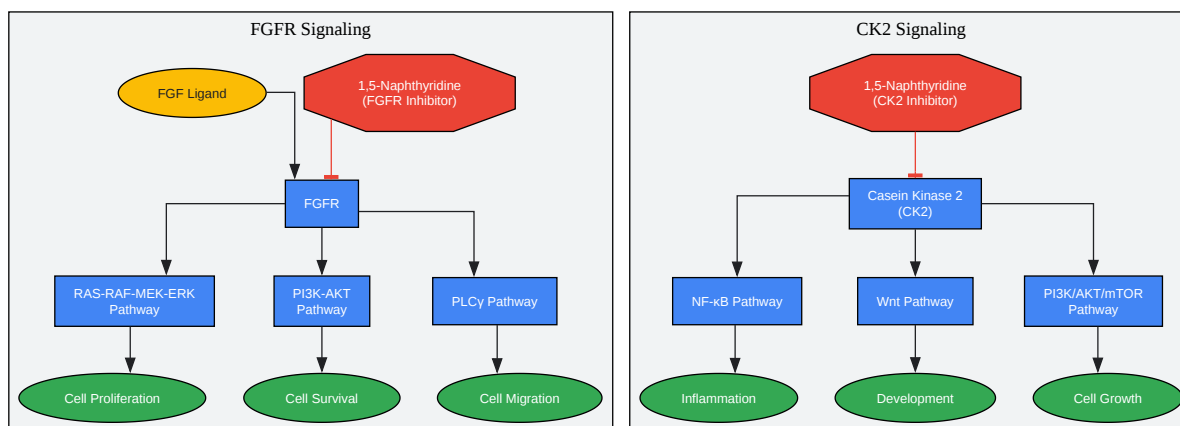
To understand the mechanism of action of 1,5-naphthyridine derivatives, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to assess their activity.



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Caption: TGF- β Signaling Pathway Inhibition by 1,5-Naphthyridine Derivatives.





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References

- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
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